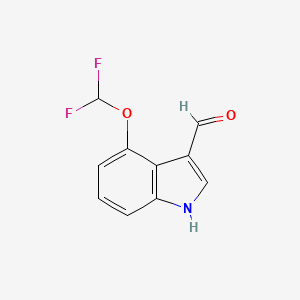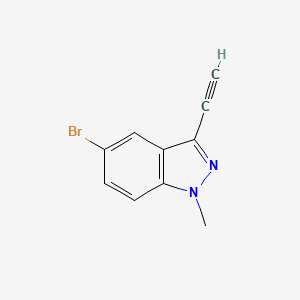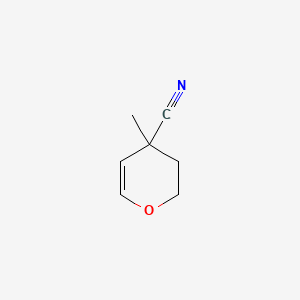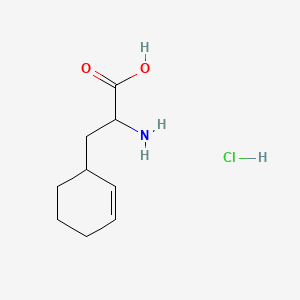![molecular formula C12H23BO3 B13468744 4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane](/img/structure/B13468744.png)
4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s structure includes a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and an oxan-2-yl group, which is a six-membered ring containing oxygen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method is the reaction of pinacol with boron trichloride in the presence of a base, such as triethylamine, to form the dioxaborolane ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The dioxaborolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted dioxaborolanes. These products are valuable intermediates in organic synthesis and are used in the preparation of pharmaceuticals, agrochemicals, and materials .
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable complexes . These interactions are crucial in catalysis, molecular recognition, and drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains an isopropoxy group instead of an oxan-2-yl group.
1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring in addition to the dioxaborolane ring.
2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole: Contains a triazole ring along with the dioxaborolane ring.
Uniqueness
4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane is unique due to its combination of the dioxaborolane ring and the oxan-2-yl group. This structure imparts specific reactivity and stability, making it a versatile reagent in various chemical transformations .
Eigenschaften
Molekularformel |
C12H23BO3 |
|---|---|
Molekulargewicht |
226.12 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(oxan-2-ylmethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-10-7-5-6-8-14-10/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
KILLNUGYXZCIMD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


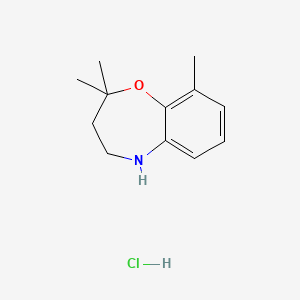
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)

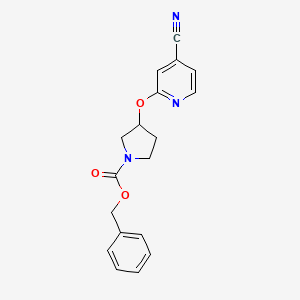
![tert-butyl4-[(3S)-piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B13468691.png)
![1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B13468699.png)
![2H,3H,4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13468701.png)
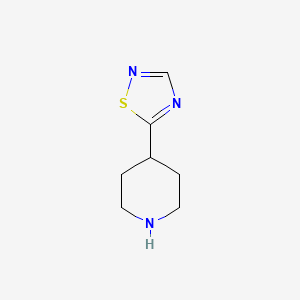
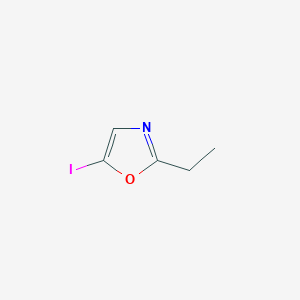
![[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol](/img/structure/B13468725.png)
